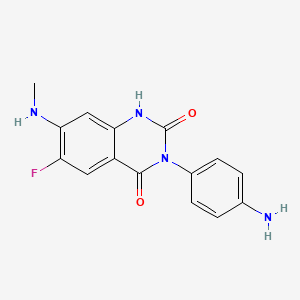

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

The compound "3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, a scaffold found in various bioactive compounds and commercial drugs. Quinazoline derivatives are known for their wide range of biological activities, including antibacterial and antidiabetic properties .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. One approach involves the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation to yield 3-benzylideneamino-4(3H)-quinazolinones . Another method includes the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to produce novel spiro-linked compounds . A more direct synthesis of 3-amino-1H-quinazoline-2,4-diones starts with fluorobenzoic acid and involves the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement . Additionally, a facile preparation of quinazoline-2,4(1H,3H)-diones has been reported through the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex and diverse. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized and its structure was determined using Raman analysis, crystal structure, and Hirshfeld Surface analysis . The compound's structure was resolved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, 3-amino-1H,3H-quinoline-2,4-diones can react with urea in acetic acid to yield novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones . The reactivity of these compounds can lead to the formation of different types of intermolecular interactions in the pocket site of enzymes, as revealed by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are characterized by their empirical formula, crystal system, space group, unit cell parameters, and volume . For example, the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one has a monoclinal system with specific unit cell parameters and volume . The electrostatic potential surface (ESP) of these compounds can be derived using density functional theory methods . Additionally, the synthesized compounds have been evaluated for their antibacterial, antidiabetic, antioxidant, and cytotoxic properties, indicating their potential pharmacological applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is synthesized through a process starting from fluorobenzoic acid, involving the generation of a dianion of urea and subsequent intramolecular displacement to form the quinazolinedione ring. This method provides a new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones (Tran et al., 2005).

- Reactions of quinazoline-2,4(1H,3H)-diones with different chemicals show diverse products and provide insights into their reaction mechanisms. For instance, 3-phenylquinazoline-2,4(1H,3H)-diones can form various derivatives through reactions with phosphorous pentachloride, phosphoryl chloride, or arylmagnesium halides, indicating versatile reactivity (Abdel-Megeid et al., 1971).

Biological Activities

- Quinazoline-2,4-diones exhibit potential for antidiabetic activities. A study demonstrated that certain synthesized derivatives of quinazoline-2,4-diones showed moderate inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting their pharmacological potential in diabetes management (Santos-Ballardo et al., 2020).

- Some quinazoline-2,4(1H,3H)-diones have shown significant inhibition of tumor cell growth in vitro, highlighting their potential as antitumor agents. The study identified specific derivatives with high activity against a range of human tumor cell lines, underlining the importance of certain substituents for optimal activity (Zhou et al., 2013).

Green Chemistry and Sustainable Synthesis

- Quinazoline-2,4(1H,3H)-diones can be synthesized from carbon dioxide, presenting a sustainable approach in green chemistry. The use of ionic liquids as dual solvent-catalysts and carbon dioxide as a reagent exemplifies an eco-friendly method for synthesizing these compounds (Lu et al., 2014).

- An efficient, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide highlights the potential for environmentally friendly production methods. This approach utilizes minimal resources and produces high yields, contributing to sustainable practices in chemical synthesis (Mizuno et al., 2007).

Orientations Futures

Quinazoline derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that there is potential for further exploration and development of these compounds in the future.

Propriétés

IUPAC Name |

3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-18-13-7-12-10(6-11(13)16)14(21)20(15(22)19-12)9-4-2-8(17)3-5-9/h2-7,18H,17H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUGIYPBKRLZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647279 | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |

CAS RN |

936501-00-7 | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936501-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

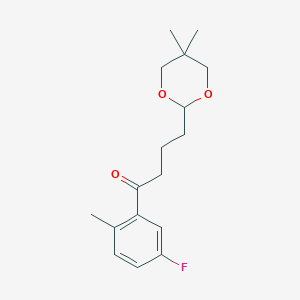

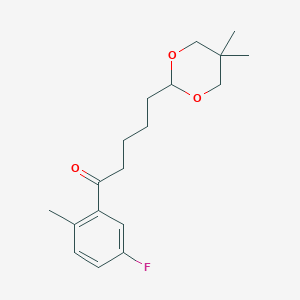

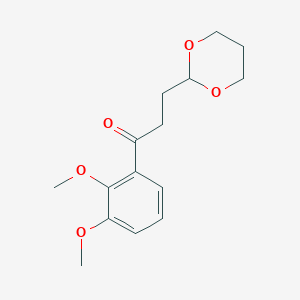

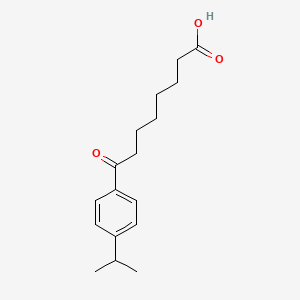

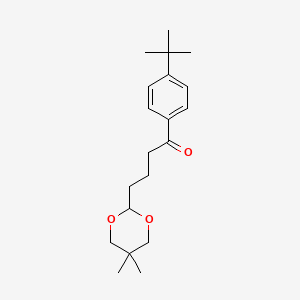

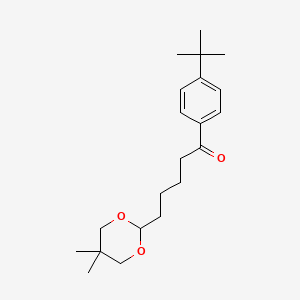

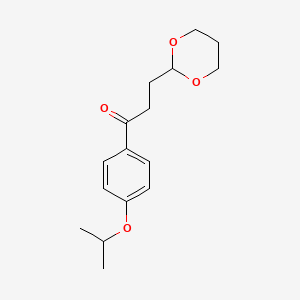

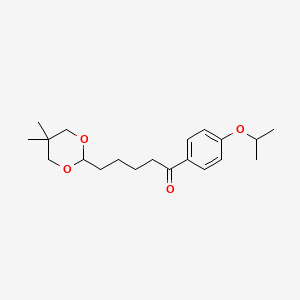

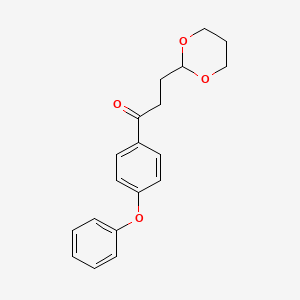

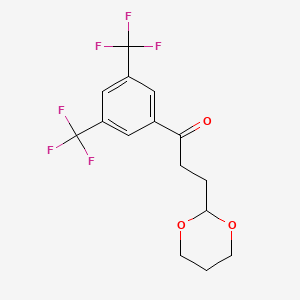

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)